molecular formula C11H6F3NO2S2 B2606588 (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one CAS No. 881433-68-7

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one

Cat. No.: B2606588
CAS No.: 881433-68-7
M. Wt: 305.29
InChI Key: ZQPPNIWVGZZPJT-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one are largely determined by its thiazolidinedione nucleus . This nucleus is present in numerous biological compounds and is involved in the control of various physiological activities . The compound has been found to exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .

Cellular Effects

The cellular effects of this compound are not fully understood. Thiazolidinediones have been reported to exhibit a broad range of effects on cells. For instance, they have been found to exhibit antimicrobial activity against various bacterial strains . In addition, they have been reported to possess antidiabetic properties, suggesting that they may influence cellular metabolism .

Molecular Mechanism

Thiazolidinediones have been reported to interact with various biomolecules . For instance, they have been found to exhibit affinity towards COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha .

Temporal Effects in Laboratory Settings

Thiazolidinediones have been reported to exhibit a fast and efficient reaction with aliphatic aldehydes and 1,2-aminothiols .

Dosage Effects in Animal Models

Thiazolidinediones have been reported to exhibit antidiabetic effects in animal models .

Metabolic Pathways

Thiazolidinediones have been reported to interact with various enzymes .

Transport and Distribution

Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide, followed by cyclization . The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPNIWVGZZPJT-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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